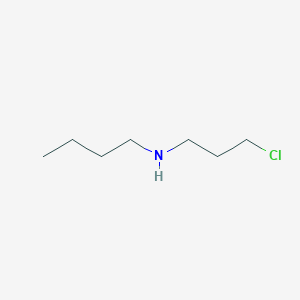
Butyl(3-chloropropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(3-chloropropyl)amine is an organic compound with the molecular formula C7H16ClN. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(3-chloropropyl)amine can be synthesized through the nucleophilic substitution reaction of 3-chloropropylamine with butylamine. The reaction typically occurs under mild conditions, with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropylamine+butylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(3-chloropropyl)amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with other nucleophiles to replace the chlorine atom.
Oxidation Reactions: It can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Major Products Formed
Substitution: Products include various substituted amines depending on the nucleophile used.
Oxidation: Products include amides or nitriles.
Reduction: Products include primary or secondary amines.
Applications De Recherche Scientifique
Butyl(3-chloropropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific receptors.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butyl(3-chloropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-chloropropyl)dibutylamine
- Butylamine
- 3-chloropropylamine
Uniqueness
Butyl(3-chloropropyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile compound in organic synthesis. Additionally, its applications in various fields, from chemistry to medicine, highlight its importance as a valuable chemical intermediate.
Propriétés
Formule moléculaire |
C7H16ClN |
|---|---|
Poids moléculaire |
149.66 g/mol |
Nom IUPAC |
N-(3-chloropropyl)butan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-2-3-6-9-7-4-5-8/h9H,2-7H2,1H3 |
Clé InChI |
NEIFFYIKZKMFII-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


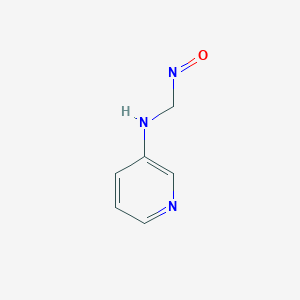
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)

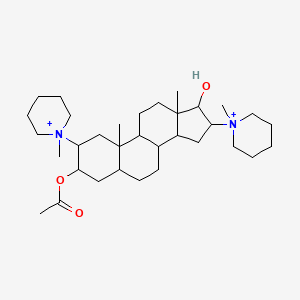

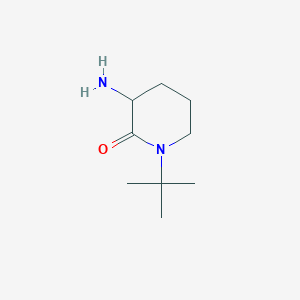
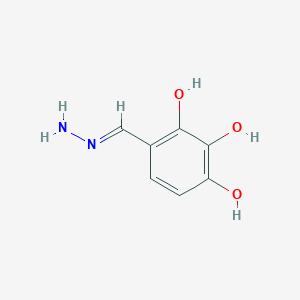
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)
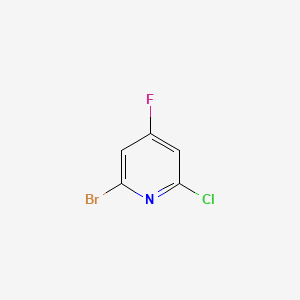
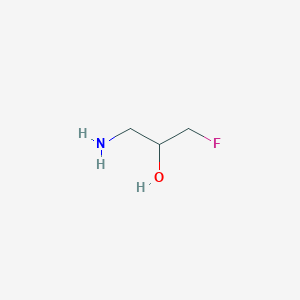
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)
![tert-butyl N-(3-hydroxypropyl)-N-[2-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B12292105.png)
